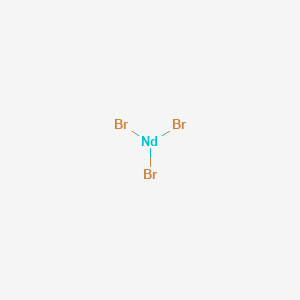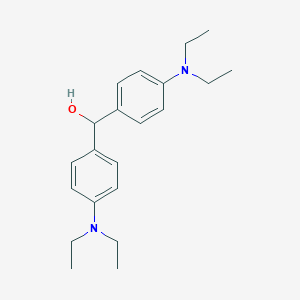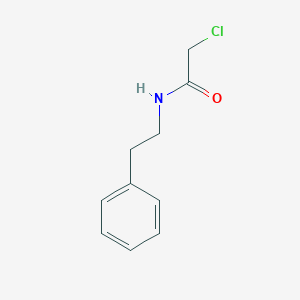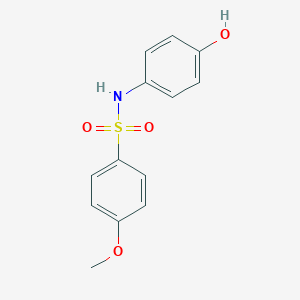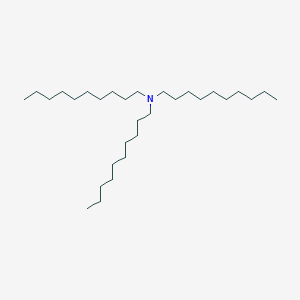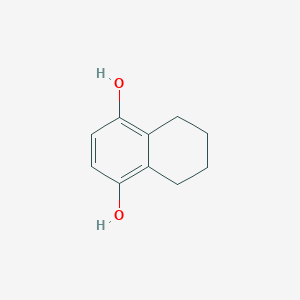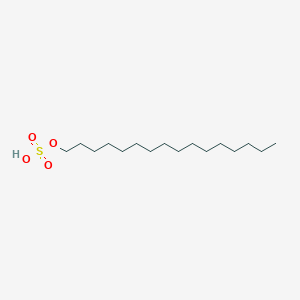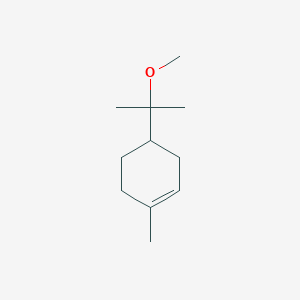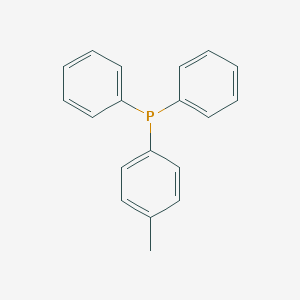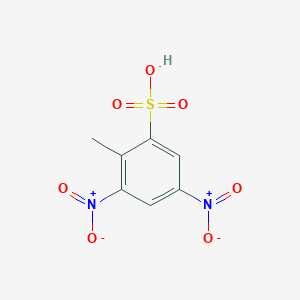
2,4-Dinitrotoluene-6-sulfonic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-dinitrotoluene derivatives often involves nitration reactions where toluene or its nitro derivatives undergo further nitration to introduce additional nitro groups into the molecule. A study by Vassena et al. (2000) explored new synthesis routes for the production of dinitrotoluenes (DNTs) from toluene using solid acids as heterogeneous catalysts, aiming to replace liquid sulfuric acid and increase the yield of more valuable DNT isomers like 2,4-DNT (Vassena, Kogelbauer, & Prins, 2000).
Molecular Structure Analysis
The molecular structure of nitrotoluene derivatives, including 2,4-dinitrotoluene-6-sulfonic acid, features nitro groups that significantly influence the compound's chemical properties. For example, the study by Huo et al. (2005) on a related compound, 2,6-diaminotoluene-4-sulfonic acid, highlighted the importance of bond lengths and the formation of a zwitterionic form, which could shed light on the structural characteristics of sulfonated dinitrotoluenes (Huo et al., 2005).
Chemical Reactions and Properties
2,4-Dinitrotoluene-6-sulfonic acid's chemical reactions are influenced by its nitro and sulfonic acid groups. The presence of these functional groups makes it a candidate for further chemical modifications and reactions. Electrophilic aromatic substitution reactions, as studied by Melhuish and Moodie (1989), demonstrate the reactivity of nitrotoluene compounds under specific conditions, offering insight into possible reactions involving sulfonic acid derivatives of dinitrotoluene (Melhuish & Moodie, 1989).
Physical Properties Analysis
The physical properties of 2,4-dinitrotoluene-6-sulfonic acid, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various industrial processes. The study on anhydrous and hydrated 4-aminotoluene-3-sulfonic acid by Leonard and Squattrito (1997) provides valuable information on the crystal structures and physical behavior of a related compound, which may parallel the physical characteristics of 2,4-dinitrotoluene-6-sulfonic acid (Leonard & Squattrito, 1997).
Chemical Properties Analysis
The chemical properties of 2,4-dinitrotoluene-6-sulfonic acid, such as reactivity, stability, and functional group behavior, are influenced by its structural components. Research by Chen, Jiayang, Suidan, and Venosa (1996) on the abiotic reduction of dinitrotoluene in the presence of sulfide minerals under anoxic conditions hints at the reductive behavior of nitrotoluene compounds, which is relevant for understanding the chemical behavior of sulfonic acid derivatives (Cheng Jiayang, M. Suidan, & A. Venosa, 1996).
Applications De Recherche Scientifique
Pharmaceutical Chemistry
A study by Qureshi et al. (1995) developed a simple titrimetric method using 2,4-Dinitrotoluene for specific determination in pharmaceutical chemistry. This method utilized a buffer of pH 11.2, n-butylamine, and liquid anion-exchanger in dimethyl sulfoxide as reagent, highlighting its importance in pharmaceutical applications (Qureshi et al., 1995).
Carcinogenicity Studies
Mori et al. (1998) synthesized sulfates and glucuronides of dinitrobenzyl alcohol, which are major metabolites of 2,4-Dinitrotoluene. These conjugates are crucial for studying the carcinogenicity of 2,4-Dinitrotoluene and its isomers (Mori et al., 1998).
Environmental Management and Health Risk Assessment
Zhao et al. (2021) conducted a study on the distribution and migration characteristics of dinitrotoluene sulfonates in TNT production sites. This research provided insights into the environmental impact and health risks associated with these compounds (Zhao et al., 2021).
Purification and Recovery in Industrial Processes
Chen et al. (2005) established practical methods for recovering high purity 2,4-Dinitrotoluene from spent mixed acid in the toluene nitration process. This research is significant for industrial applications, particularly in the purification and recovery of chemical compounds (Chen et al., 2005).
Phytoremediation and Environmental Cleanup
Su et al. (2021) explored the use of transgenic switchgrass overexpressing bacterial nitroreductase for the detoxification of dinitrotoluene. This study demonstrated the potential of genetically modified plants in environmental cleanup and phytoremediation (Su et al., 2021).
Biodegradation of Environmental Contaminants
Xu et al. (2019) isolated a strain of Pseudomonas capable of degrading dinitrotoluene sulfonates, which are environmental contaminants. This research contributes to our understanding of biodegradation processes and the potential use of microorganisms in environmental remediation (Xu et al., 2019).
Safety And Hazards
2,4-Dinitrotoluene-6-sulfonic acid is toxic if swallowed or in contact with skin . It is suspected of causing genetic defects and may cause cancer . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-methyl-3,5-dinitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-4-6(9(12)13)2-5(8(10)11)3-7(4)17(14,15)16/h2-3H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHPDUJFQBXXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927893 | |
| Record name | 2-Methyl-3,5-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrotoluene-6-sulfonic acid | |
CAS RN |
133-62-0 | |
| Record name | 2,4-Dinitrotoluene-6-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3,5-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



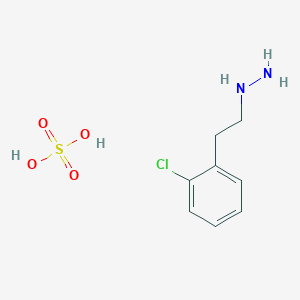
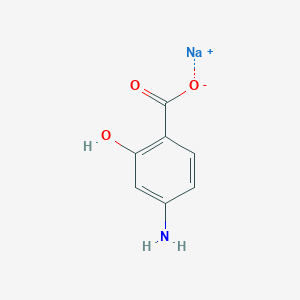
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
